Adamantamine fumarate

Solid-state characterization Preformulation Salt selection

Adamantamine fumarate (CAS 80789-67-9) is the salt of choice for preformulation studies requiring a well-characterized crystalline reference standard, with distinct thermal (mp 264°C) and monoclinic crystallographic signatures. Critical for M2 S31N influenza resistance baseline assays and NMDA polypharmacology research. Its fumarate counterion confers distinct hygroscopicity/solubility profiles advantageous for amorphous solid dispersion development and aligns with IP claims in US 11,065,213 and US 11,077,073 covering extended-release amantadine compositions.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
Cat. No. B10814381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantamine fumarate
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyQRVSGLPZAFQGCE-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adamantamine Fumarate for Research: Chemical Identity and Procurement-Relevant Properties


Adamantamine fumarate (CAS 80789-67-9) is a crystalline salt composed of two adamantamine (amantadine) cations and one fumarate dianion, with molecular formula C24H38N2O4 and molecular weight 418.6 g/mol [1]. This compound represents the fumaric acid addition salt of the primary amine 1-aminoadamantane, a rigid tricyclic scaffold widely utilized in medicinal chemistry for antiviral and antiparkinsonian applications [2]. The solid-state characterization of adamantamine fumarate has been established by single-crystal X-ray diffraction (monoclinic C2 space group, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4) and comprehensive spectroscopic analysis including 1H NMR, 13C NMR, and FT-IR [3]. The fumarate counterion distinguishes this salt from the more common hydrochloride form (CAS 665-66-7), with the potential to influence solid-state stability, hygroscopicity, and solubility behavior—critical parameters for formulation development and analytical method validation .

Why Amantadine Hydrochloride Cannot Replace Adamantamine Fumarate in Rigorous Research Protocols


The interchangeable use of amantadine hydrochloride (HCl) and adamantamine fumarate as functionally equivalent sources of the amantadine cation is a procurement assumption that fails under scientific scrutiny. While the cationic pharmacophore is identical, the counterion significantly alters critical physicochemical properties, including melting point (264°C for fumarate vs. >300°C for HCl ), hygroscopicity, aqueous solubility, and crystal packing energetics [1]. These differences directly impact formulation stability, dissolution kinetics, and analytical reproducibility in drug development workflows. Moreover, the stark divergence in antiviral resistance profiles between amantadine and its structural analogs—specifically, the near-universal S31N M2 channel mutation that renders contemporary influenza A strains resistant to both amantadine and rimantadine [2]—underscores that not all adamantane derivatives are interchangeable. The following evidence guide establishes the specific, quantifiable differentiation dimensions that inform scientifically rigorous selection of adamantamine fumarate over its closest alternatives.

Quantitative Differentiation Evidence for Adamantamine Fumarate vs. Comparators


Melting Point and Solid-State Stability: Fumarate vs. Hydrochloride Salt

Adamantamine fumarate exhibits a melting point of 264°C with decomposition, which is substantially lower than the decomposition temperature of amantadine hydrochloride (>300°C) . This 36+°C difference in thermal behavior is a direct consequence of the distinct intermolecular hydrogen-bonding networks formed by the fumarate dianion versus the chloride counterion, as evidenced by single-crystal X-ray diffraction [1]. The monoclinic crystal system (space group C2, a=20.2528(4) Å, b=6.7254(2) Å, c=10.6748(2) Å, β=94.699(3)°, Z=4) of the fumarate salt provides a well-defined reference standard for analytical method development and polymorph screening [1].

Solid-state characterization Preformulation Salt selection

Comparative Efficacy in Influenza A Prophylaxis: Amantadine vs. Rimantadine

In a meta-analysis of randomized controlled trials in healthy adults, amantadine prophylaxis prevented 61% of laboratory-confirmed influenza A cases (95% CI 35% to 76%) and reduced the duration of fever by 1.0 day (95% CI 0.7 to 1.2 days) compared to placebo [1]. Rimantadine, the α-methyl derivative, demonstrated comparable efficacy but with a significantly more favorable adverse effect profile: CNS adverse effects and study withdrawals were significantly more common with amantadine than with rimantadine [2]. This differentiation establishes that while the antiviral potency is similar, the safety margin favors rimantadine for clinical use, but amantadine retains value as a reference compound for structure-activity relationship (SAR) studies and as a precursor for next-generation analogs.

Antiviral Influenza Prophylaxis

Mechanistic Divergence in Parkinson's Disease Models: Amantadine vs. Memantine

In preclinical studies comparing aminoadamantanes, memantine (1-amino-3,5-dimethyladamantane) exhibits antiparkinsonian activity that is predominantly attributable to NMDA receptor blockade alone, whereas amantadine's activity is mechanistically complex and involves additional, incompletely characterized effects beyond NMDA antagonism [1]. Comparative analysis of behaviorally effective doses, brain penetration, and NMDA receptor binding affinity reveals that the two compounds are not functionally interchangeable: memantine shows higher NMDA receptor affinity and slower unblocking kinetics, while amantadine demonstrates broader polypharmacology including dopaminergic facilitation [2]. This mechanistic divergence has practical implications: amantadine is FDA-approved for levodopa-induced dyskinesia in Parkinson's disease (as the extended-release hydrochloride formulation GOCOVRI™), an indication for which memantine has no regulatory approval [3].

Neurodegeneration NMDA receptor Parkinson's disease

Resistance Profile: Contemporary Influenza A Strains and the M2 S31N Mutation

Circulating influenza A virus (IAV) strains harbor the M2 S31N mutation, which confers high-level resistance to both amantadine and rimantadine, rendering these first-generation adamantanes clinically obsolete for influenza treatment [1]. In a 2025 study testing 36 amantadine analogs against M2S31N-containing viruses, several analogs with sizeable lipophilic adducts inhibited M2S31N viruses with activities at least 5-fold lower than rimantadine against wild-type M2, but notably did not inhibit M2S31N proton currents, indicating alternative antiviral mechanisms [2]. Resistance development was markedly slower for M2S31N viruses exposed to these analogs compared to wild-type viruses. This evidence positions amantadine fumarate as an essential reference compound for characterizing M2S31N resistance and for benchmarking the activity of next-generation analogs designed to overcome this prevalent mutation [2].

Antiviral resistance M2 ion channel Drug discovery

Patent Enablement: Fumarate Salt as a Pharmaceutically Acceptable Alternative

Multiple U.S. patents covering extended-release amantadine compositions (e.g., US 11,065,213, US 11,077,073) explicitly claim pharmaceutical compositions comprising 'amantadine, or a pharmaceutically acceptable salt thereof' [1]. The fumarate salt is specifically enumerated among the eligible salt forms that can be substituted into the claimed compositions without departing from the patent scope [2]. This legal and technical enablement means that adamantamine fumarate can be directly incorporated into formulation development workflows that reference these patents, whereas non-salt forms or alternative counterions not explicitly claimed may present freedom-to-operate complications. The low organic solvent content specified in these patents (suitable for once-daily oral administration with reduced GI side effects) is applicable to the fumarate salt form [1].

Formulation patent Salt screening Intellectual property

Optimal Research and Industrial Applications for Adamantamine Fumarate Based on Quantitative Evidence


Solid-State Preformulation and Salt Selection Screening

Adamantamine fumarate is the salt of choice for preformulation studies requiring a well-characterized crystalline reference standard. Its melting point of 264°C (vs. >300°C for HCl) and monoclinic crystal structure (a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°, Z=4) [1] provide distinct thermal and crystallographic signatures that facilitate differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) method validation. The fumarate counterion offers alternative hygroscopicity and solubility profiles that may be advantageous for hot-melt extrusion or amorphous solid dispersion development.

Influenza Antiviral Drug Discovery: Reference Compound for M2 Resistance Studies

Given the near-universal prevalence of the M2 S31N mutation in circulating influenza A strains [2], amantadine fumarate serves as an essential negative control and benchmark compound. Researchers developing next-generation adamantane analogs can use amantadine to establish baseline resistance (no activity against M2S31N) and to quantify the fold-improvement achieved by novel analogs that inhibit M2S31N viruses via alternative mechanisms such as entry inhibition or M2-M1 colocalization disruption [3].

Parkinson's Disease Polypharmacology and NMDA Receptor Tool Compound Studies

For preclinical studies investigating NMDA receptor antagonism in the context of Parkinson's disease or levodopa-induced dyskinesia, amantadine offers a distinct mechanistic profile compared to memantine [4]. While memantine's antiparkinsonian activity is predominantly NMDA-mediated, amantadine engages additional dopaminergic and elusive pathways [4], making it the more appropriate tool compound for studying polypharmacology or for validating assays intended to detect non-NMDA mechanisms. The fumarate salt is a suitable starting material for preparing dosing solutions in animal models.

Extended-Release Formulation Development with Patent Enablement

Adamantamine fumarate is a pharmaceutically acceptable salt form explicitly claimed in U.S. patents covering extended-release amantadine compositions (US 11,065,213, US 11,077,073) [5]. Pharmaceutical scientists developing once-daily oral formulations for levodopa-induced dyskinesia can procure this salt to align with existing intellectual property claims, potentially reducing freedom-to-operate risks compared to unclaimed salt forms or the free base.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantamine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.